

A Comparative Analysis of Dapiglutide Phase 1b Trial Results for Obesity

Author: BenchChem Technical Support Team. Date: December 2025



An Objective Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of the phase 1b clinical trial results for **Dapiglutide**, a novel dual GLP-1/GLP-2 receptor agonist, with established alternatives, semaglutide and tirzepatide. The information is intended for researchers, scientists, and professionals in the field of drug development to offer a clear perspective on the reproducibility and potential of **Dapiglutide** in the landscape of obesity treatment.

Executive Summary

Dapiglutide, developed by Zealand Pharma, has shown promising results in its phase 1b trial, demonstrating significant weight loss in participants with overweight or obesity.[1][2][3] As a dual agonist, it targets both the glucagon-like peptide-1 (GLP-1) and glucagon-like peptide-2 (GLP-2) receptors, a mechanism aimed at not only promoting weight loss but also addressing obesity-related low-grade inflammation.[2][3][4] This guide will delve into the quantitative data from the **Dapiglutide** trial and compare it against the well-established GLP-1 receptor agonist semaglutide and the dual GIP/GLP-1 receptor agonist tirzepatide.

Quantitative Data Comparison

The following tables summarize the key findings from the clinical trials of **Dapiglutide**, Semaglutide, and Tirzepatide, focusing on efficacy and participant demographics. It is important to note that the data for semaglutide and tirzepatide are primarily from later-phase, larger-scale trials.



Table 1: Efficacy Outcomes - Body Weight Reduction

Drug (Trial)	Treatment Duration	Mean Body Weight Reduction (Drug)	Mean Body Weight Reduction (Placebo)
Dapiglutide (Phase 1b - Part 1)	13 Weeks	Up to 6.2%	+2.1% (gain)[5][6]
Dapiglutide (Phase 1b - Part 2)	28 Weeks	11.6%	0.2%[1][2][3][4]
Semaglutide (STEP 1 - Phase 3)	68 Weeks	14.9%	2.4%[7][8]
Tirzepatide (SURMOUNT-1 - Phase 3)	72 Weeks	15.0% (5mg), 19.5% (10mg), 20.9% (15mg)	3.1%[9][10][11]

Table 2: Participant Demographics

Drug (Trial)	Number of Participants	Mean Age (years)	Sex	Mean Baseline BMI (kg/m ²)
Dapiglutide (Phase 1b - Part 1)	54	46	~85% Male[3][6]	30.0[3][6]
Dapiglutide (Phase 1b - Part 2)	30	44.5	~93% Male[1][3] [4]	28.8[1][3][4]
Semaglutide (STEP 1 - Phase 3)	1,961	46	74.1% Female	37.9[8]
Tirzepatide (SURMOUNT-1 - Phase 3)	2,539	44.9	67.5% Female	38.0[9][10]



Experimental Protocols Dapiglutide Phase 1b Trial (NCT06000891)

The phase 1b trial of **Dapiglutide** was a single-center, randomized, double-blind, placebo-controlled study designed to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of multiple ascending doses.[1][4][5] The trial was conducted in two parts and notably, did not include any lifestyle modifications such as diet or exercise.[1][2][3][4][5]

- Part 1: This part involved 54 participants across three cohorts who received 13 once-weekly subcutaneous doses of **Dapiglutide** or a placebo.[2][3][5] Dose escalation occurred rapidly, every second week, with target doses of 7.5 mg, 10 mg, and 13 mg.[6][12]
- Part 2: This part included 30 participants who received 28 once-weekly doses of **Dapiglutide** or placebo.[1][2][3][4] The dose was escalated every fourth week, reaching a higher maximum dose than in Part 1.[1][2][5]

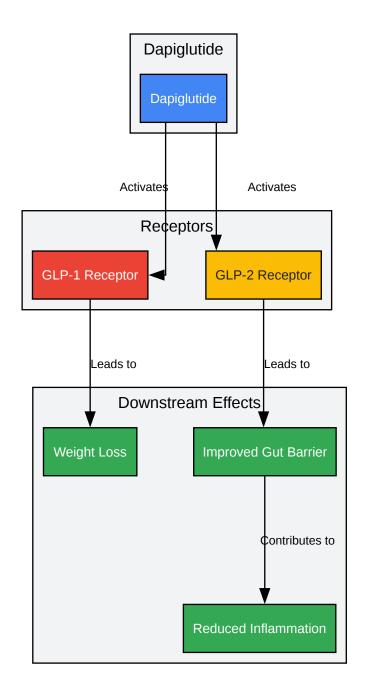
Comparator Trials (General Overview)

- Semaglutide (STEP Program): The STEP (Semaglutide Treatment Effect in People with obesity) program consisted of several large-scale, phase 3, randomized, double-blind, placebo-controlled trials.[13][14] Participants were administered once-weekly subcutaneous semaglutide (typically 2.4 mg) or placebo as an adjunct to lifestyle intervention (reducedcalorie diet and increased physical activity).[7][13]
- Tirzepatide (SURMOUNT Program): The SURMOUNT trials were also large, phase 3, randomized, double-blind, placebo-controlled studies.[9][10][15] Participants received onceweekly subcutaneous injections of tirzepatide at various doses (5 mg, 10 mg, or 15 mg) or placebo, in addition to lifestyle counseling.[9][10]

Signaling Pathways and Experimental Workflows Dapiglutide Signaling Pathway

Dapiglutide is a dual agonist, activating both GLP-1 and GLP-2 receptors. This dual mechanism is intended to combine the established weight-loss effects of GLP-1 receptor agonism with the potential anti-inflammatory and gut barrier-enhancing effects of GLP-2 receptor activation.





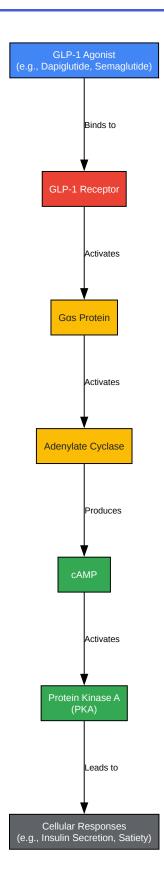
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Caption: Dapiglutide's dual activation of GLP-1 and GLP-2 receptors.

GLP-1 Receptor Signaling Pathway

Activation of the GLP-1 receptor by agonists like **Dapiglutide** and semaglutide initiates a cascade of intracellular events, primarily through the G α s protein subunit, leading to increased cAMP levels. This pathway plays a crucial role in glucose homeostasis and appetite regulation.





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Caption: Simplified GLP-1 receptor signaling cascade.

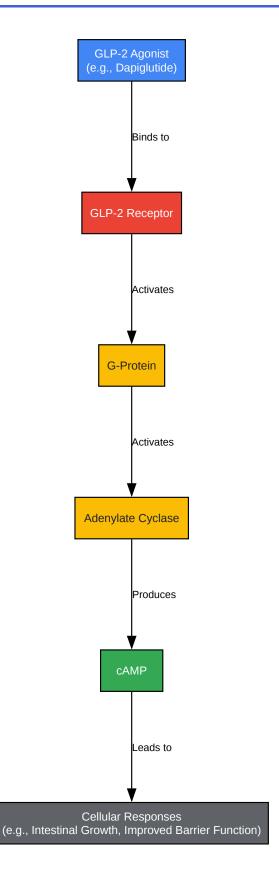




GLP-2 Receptor Signaling Pathway

The binding of an agonist to the GLP-2 receptor also activates adenylyl cyclase through a G-protein-coupled mechanism, leading to increased cAMP. This pathway is associated with intestinal growth and improved barrier function.





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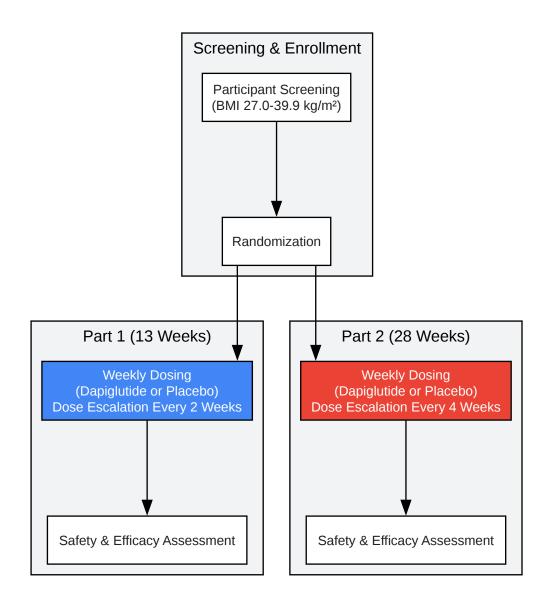
Caption: Overview of the GLP-2 receptor signaling pathway.





Dapiglutide Phase 1b Trial Workflow

The workflow for the **Dapiglutide** phase 1b trial followed a structured, two-part design to assess safety and efficacy at different dosing schedules.



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Caption: High-level workflow of the **Dapiglutide** phase 1b clinical trial.

Conclusion

The phase 1b trial results for **Dapiglutide** are encouraging, demonstrating a significant, dose-dependent reduction in body weight. The dual agonism of GLP-1 and GLP-2 receptors



presents a novel therapeutic approach for obesity, potentially offering benefits beyond weight loss, such as the mitigation of obesity-related inflammation.

When compared to the later-phase trial data of semaglutide and tirzepatide, **Dapiglutide**'s weight loss efficacy appears to be in a competitive range, especially considering the early stage of its development. The predominantly male and relatively leaner population in the **Dapiglutide** trial is a noteworthy characteristic that may influence the interpretation of the results when compared to the broader populations in the STEP and SURMOUNT trials.

The safety profile of **Dapiglutide**, with mainly mild to moderate gastrointestinal side effects, is consistent with other incretin-based therapies.[1][2] Further investigation in larger, more diverse populations in phase 2 and 3 trials will be crucial to fully elucidate the reproducibility of these findings and the long-term safety and efficacy of **Dapiglutide** for the treatment of obesity. The unique dual-receptor mechanism warrants continued exploration for its potential to address the multifaceted nature of obesity and its associated comorbidities.

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- To cite this document: BenchChem. [A Comparative Analysis of Dapiglutide Phase 1b Trial Results for Obesity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15571176#reproducibility-of-dapiglutide-phase-1b-trial-results]

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